

A Comparative Guide to the X-ray Crystallography of Substituted Pyrimidine Compounds

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Compound of Interest

Compound Name: 5-Bromo-4,6-dimethoxypyrimidine

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This guide provides an objective comparison of the crystallographic data of several substituted pyrimidine compounds, offering insights into their three-dimensional structures. The information presented is supported by experimental data and includes detailed methodologies for the key experiments cited.

Comparative Crystallographic Data of Substituted Pyrimidines

The following table summarizes the key crystallographic parameters for a selection of substituted pyrimidine compounds, allowing for a direct comparison of their solid-state structures. These compounds have been chosen to represent a range of substitution patterns on the pyrimidine ring.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Resolution (Å)	R-factor	CCDC Number
2,4,6-triaminopyrimidine dinitrate	$C_4H_9N_5^{2+} \cdot 2N_3O_3^-$	Monoclinic	P2 ₁ /c	10.339(3)	8.358(2)	12.871(4)	90	109.84(3)	90	Not Reported	0.053	2173730[1]
2-[(2,4-dimethylbenzyl)sulfonyl]pyrimidine-4,6-diamine	$C_{13}H_{16}N_4S$	Monoclinic	P2 ₁ /c	11.234(2)	8.891(2)	13.987(3)	90	109.53(2)	90	Not Reported	0.049	2431935[2]
5-Fluorouracil	$C_4H_3FN_2O_2$	Monoclinic	P2 ₁ /n	10.838(2)	6.818(1)	6.930(1)	90	101.35(3)	90	Not Reported	Not Reported	250467[3]

Trimethoprim	C ₁₄ H ₁₈ N ₄ O ₃	Triclinic	P-1	10.5085(3)	10.5417(2)	8.05869(13)	101.23371(21)	112.1787(3)	112.6321(4)	Not Reported	Not Reported	Not Reported
2-Amino-4,6-dichloropyrimidine	C ₄ H ₃ Cl ₂ N ₃	Monoclinic	C2/c	14.155(3)	4.026(1)	12.023(2)	90	111.45(3)	90	Not Reported	Not Reported	702437[5]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of substituted pyrimidine compounds typically follows a standardized workflow. The detailed methodology provided below is a synthesis of common practices in small-molecule X-ray crystallography.

1. Crystal Growth:

- Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.
- Method: A common method is slow evaporation. The substituted pyrimidine compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.^[6] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Over time, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals. For example, in the case of 2,4,6-triaminopyrimidine dinitrate, pale-yellow crystals suitable for data collection were obtained after 15 days of slow evaporation at room temperature from an ethanol solution.^[6]

2. Crystal Mounting:

- Objective: To mount a selected crystal on the goniometer head of the diffractometer.
- Method: A suitable single crystal is carefully selected under a microscope. The crystal is then mounted on a cryoloop or a glass fiber using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

3. Data Collection:

- Objective: To collect a complete set of diffraction data.
- Method: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. For instance, the data for trimethoprim was collected using synchrotron radiation with a wavelength of 0.412826 Å.^[4]

4. Data Processing:

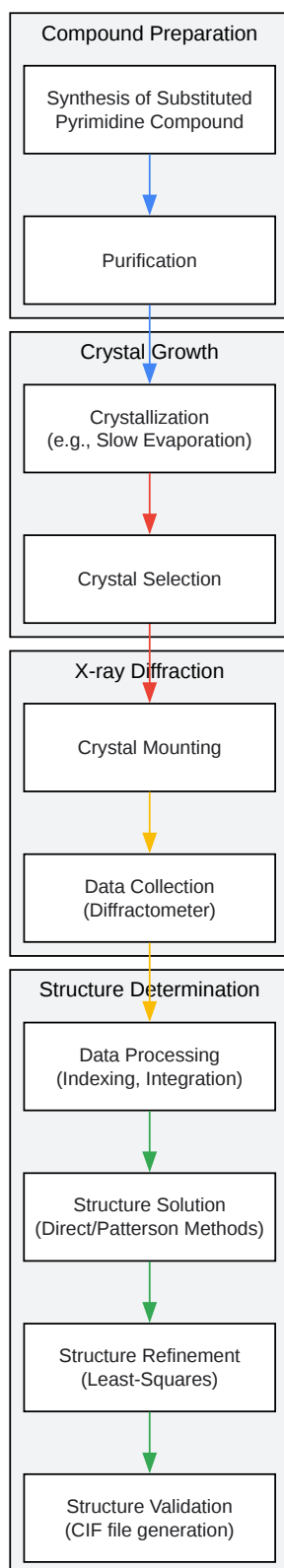
- Objective: To integrate the raw diffraction images and obtain a set of structure factors.
- Method: The collected diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for factors such as absorption and polarization.

5. Structure Solution and Refinement:

- Objective: To determine the atomic positions in the crystal lattice and refine the structural model.
- Method: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using full-matrix least-squares methods. This iterative process continues until the calculated and observed structure factors show the best possible agreement, as indicated by the R-factor.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the logical workflow for determining the crystal structure of a substituted pyrimidine compound.



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Caption: A logical workflow for the X-ray crystallography of substituted pyrimidine compounds.

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